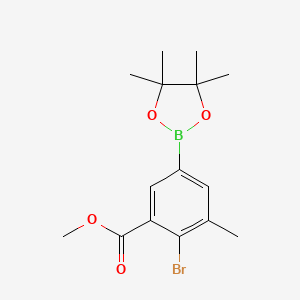

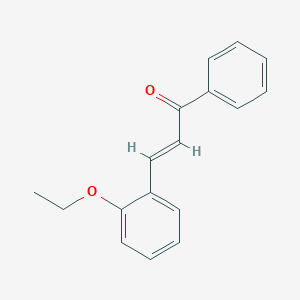

![molecular formula C5H10Cl2N2S B6331028 [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1185115-32-5](/img/structure/B6331028.png)

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

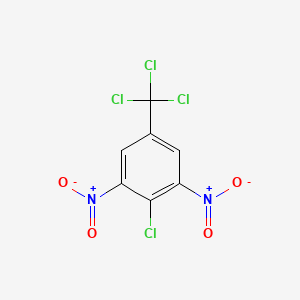

“[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185115-32-5 . It has a molecular weight of 201.12 . The IUPAC name for this compound is (5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H . This indicates that the compound contains carbon, hydrogen, nitrogen, sulfur, and chlorine atoms.Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has been studied for its potential applications in scientific research. It has been used as an anticonvulsant in animal studies, as well as an analgesic and anxiolytic. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cell lines in vitro. In addition, it has been used in studies of the effects of environmental pollutants on aquatic organisms.

Mecanismo De Acción

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit DNA gyrase, thereby affecting DNA replication .

Pharmacokinetics

Thiazole derivatives are generally known for their lower toxicity , which suggests they may have favorable pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a wide range of potential applications, and has been found to have a variety of biochemical and physiological effects when administered to living organisms. However, it is important to note that the exact mechanism of action of this compound is not yet fully understood, and further research is needed in this area.

Direcciones Futuras

Given the potential applications of [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, there are a number of future directions that could be explored. Further research could be done to better understand the exact mechanism of action of this compound, as well as to investigate its potential applications in cancer research and the study of environmental pollutants. In addition, further research could be done to investigate the effects of this compound on other biochemical and physiological processes, as well as to explore its potential applications in the treatment of various diseases and conditions.

Métodos De Síntesis

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is synthesized through a process of condensation and alkylation. In the first step, a condensation reaction of 5-methylthiazole and formaldehyde is performed to form a Schiff base. This is then reacted with dimethylamine hydrochloride to form a Schiff base quaternary amine salt. This is then alkylated with methyl iodide to form the desired this compound product.

Análisis Bioquímico

Biochemical Properties

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to a cascade of biochemical effects, influencing various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA gyrase can lead to the inhibition of DNA replication, which in turn affects cell division and growth . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as DNA gyrase, inhibiting their activity . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, its interaction with DNA gyrase affects the replication and transcription of DNA, which are fundamental processes in cellular metabolism . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with DNA gyrase suggests that it may localize to the nucleus, where it can influence DNA replication and transcription . The subcellular localization of this compound is crucial for understanding its precise biochemical and cellular effects.

Propiedades

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEBIKMPQVAQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

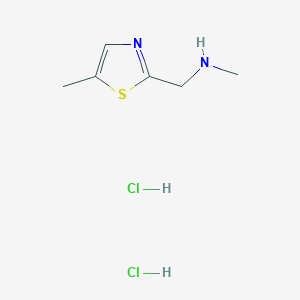

![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)